Eucoriol
Overview
Description
Eucoriol is a phenolic compound derived from natural sources, primarily found in the essential oils of certain aromatic plants. It is known for its distinctive aromatic properties and has been extensively studied for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucoriol can be synthesized through several methods, including the biotransformation of Eucommiae Cortex using strains of Aspergillus niger and Actinomucor elegans. This process involves the fermentation of Eucommiae Cortex extract, leading to the production of this compound along with other compounds like pinoresinol and dehydrodiconiferyl alcohol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants such as Eugenia caryophyllata (clove). The essential oil is then subjected to various purification processes to isolate this compound. Techniques such as steam distillation, hydrodistillation, and soxhlet extraction are commonly employed .
Chemical Reactions Analysis
Types of Reactions: Eucoriol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl and allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinones, alcohols, and substituted phenolic compounds .
Scientific Research Applications
Eucoriol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, food preservatives, and pharmaceuticals.
Mechanism of Action
Eucoriol exerts its effects through several molecular pathways:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Eugenol: Shares similar antimicrobial and antioxidant properties but differs in its chemical structure and stability.
Isoeugenol: Exhibits greater antimicrobial activity compared to Eucoriol but has different physicochemical properties.
Magnolol and Honokiol: Both compounds have similar biological activities but differ in their solubility and stability profiles
Uniqueness of this compound: this compound is unique due to its specific combination of biological activities and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-[(E)-2-[4-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28Cl4N4O14S6/c39-33-17-15-31(21-35(33)41)63(51,52)43-25-7-11-29(12-8-25)61(47,48)45-27-5-3-23(37(19-27)65(55,56)57)1-2-24-4-6-28(20-38(24)66(58,59)60)46-62(49,50)30-13-9-26(10-14-30)44-64(53,54)32-16-18-34(40)36(42)22-32/h1-22,43-46H,(H,55,56,57)(H,58,59,60)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMOJPFAALQOOK-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Cl4N4O14S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118265-89-7 | |
Record name | Eucoriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118265897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.